

A Toxicological Read-Across Assessment of 3-Hexanone: A Comparative Guide

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Compound of Interest

Compound Name: 3-Hexanone

Cat. No.: B147009

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This guide provides a comprehensive toxicological assessment of **3-Hexanone** (CAS No. 589-38-8) utilizing a read-across approach. Due to the limited availability of extensive toxicological data for **3-Hexanone**, this assessment leverages data from a structurally and functionally similar analogue, 2-Heptanone (CAS No. 110-43-0), to fill data gaps. This method, grounded in the principle that structurally similar substances exhibit similar toxicological properties, is a scientifically robust and widely accepted practice in regulatory toxicology.

Analogue Justification: 3-Hexanone and 2-Heptanone

The selection of 2-Heptanone as a suitable analogue for **3-Hexanone** is based on several key similarities:

- Structural Similarity: Both are aliphatic ketones with a similar carbon chain length.
- Physicochemical Properties: As detailed in Table 1, their molecular weights, boiling points, and water solubilities are comparable, suggesting similar absorption, distribution, metabolism, and excretion (ADME) profiles.
- Metabolic Pathways: Both ketones are expected to undergo similar metabolic pathways, primarily involving reduction to the corresponding secondary alcohol and subsequent conjugation.

Comparative Physicochemical Properties

A comparison of the key physicochemical properties of **3-Hexanone** and its analogue, 2-Heptanone, is essential for justifying the read-across approach. These properties influence the toxicokinetic and toxicodynamic behavior of the substances.

Property	3-Hexanone	2-Heptanone
CAS Number	589-38-8	110-43-0
Molecular Formula	C ₆ H ₁₂ O[1]	C ₇ H ₁₄ O[2]
Molecular Weight	100.16 g/mol [1]	114.18 g/mol [2]
Boiling Point	123-124 °C[1]	151 °C[2]
Melting Point	-55.5 °C[1]	-35.5 °C[2]
Water Solubility	14.7 mg/mL[1]	Slightly soluble[3]
Vapor Pressure	13.9 mmHg	3 mmHg (at 20 °C)[2]

Read-Across Toxicological Data

The following table summarizes the available toxicological data for **3-Hexanone** and the read-across data from 2-Heptanone for key toxicological endpoints.

Toxicological Endpoint	3-Hexanone	2-Heptanone (Analogue)
Acute Oral Toxicity (LD50, rat)	2,738 mg/kg[4]	1,670 mg/kg[2]
Acute Inhalation Toxicity (LC50, rat)	4,000 ppm/4h[1][5]	4,000 ppm/4h (LC10)[6]
Acute Dermal Toxicity (LD50, rabbit)	2,583 mg/kg[4]	No data available
Genotoxicity (Ames Test)	No data available	Negative (up to 5000 µg/plate)[1]
Repeated Dose Toxicity (Oral, 13-week, rat NOAEL)	No data available	500 mg/kg/day[3]

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance. [7] The protocol for the study on 2-Heptanone, which is read-across to **3-Hexanone**, followed the OECD Guideline 471.[1][4]

Principle: The assay utilizes specific strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a particular amino acid (e.g., histidine).[4][7] The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).[4] If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and form visible colonies on a minimal agar medium.[4]

Methodology:

- **Strains:** A minimum of five strains are used, including those that detect frameshift and base-pair substitution mutations (e.g., TA98, TA100, TA1535, TA1537, and TA1538).[1][4]
- **Dose Levels:** At least five different concentrations of the test substance are evaluated.[8]
- **Procedure:** The test can be performed using the plate incorporation method or the pre-incubation method.[8]
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.[8]
- **Evaluation:** The number of revertant colonies is counted and compared to the solvent control. A substance is considered mutagenic if a dose-related increase in revertant colonies is observed.[9]

Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD Guideline 408

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[10] The No-Observed-Adverse-Effect Level (NOAEL) from the 2-Heptanone study is used to inform the safety of **3-Hexanone**.

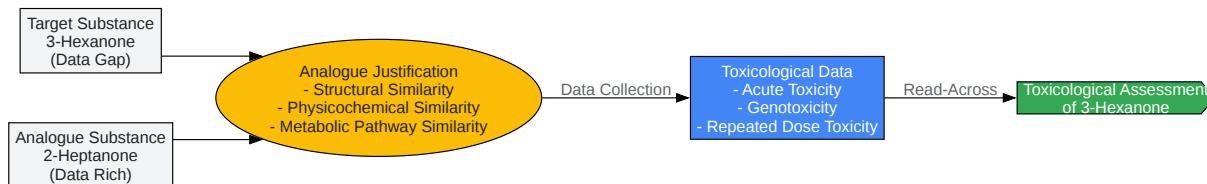
Principle: The test substance is administered orally to groups of rodents on a daily basis for 90 days.[10] The study is designed to identify target organs of toxicity and establish a dose-response relationship.[11]

Methodology:

- Test Animals: Typically, rats are used.[12]
- Dose Groups: At least three dose levels and a control group are used, with at least 10 males and 10 females per group.[13]
- Administration: The substance is administered daily by gavage, or in the diet or drinking water.[13]
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.[13]
- Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology and clinical biochemistry analysis.[13]
- Pathology: All animals undergo a full necropsy, and organs are weighed. Tissues are examined microscopically.[13]
- NOAEL Determination: The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.[14]

Visualizations

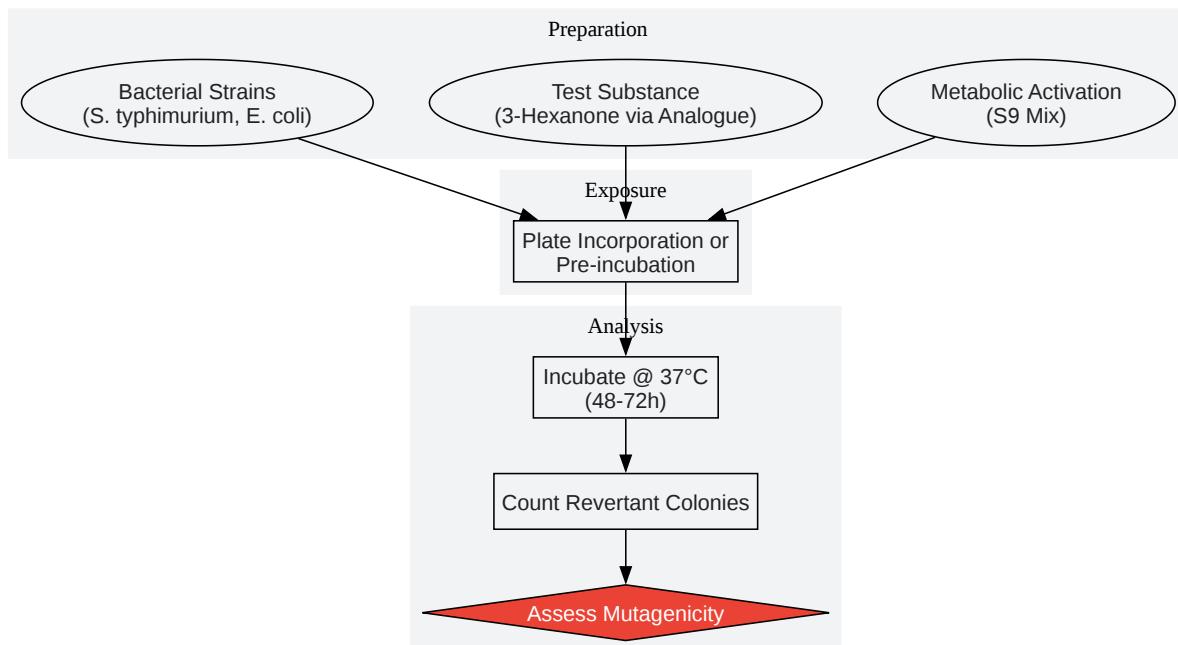
Read-Across Workflow



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Caption: A diagram illustrating the read-across workflow from the analogue substance to the target substance.

Experimental Workflow: Ames Test (OECD 471)

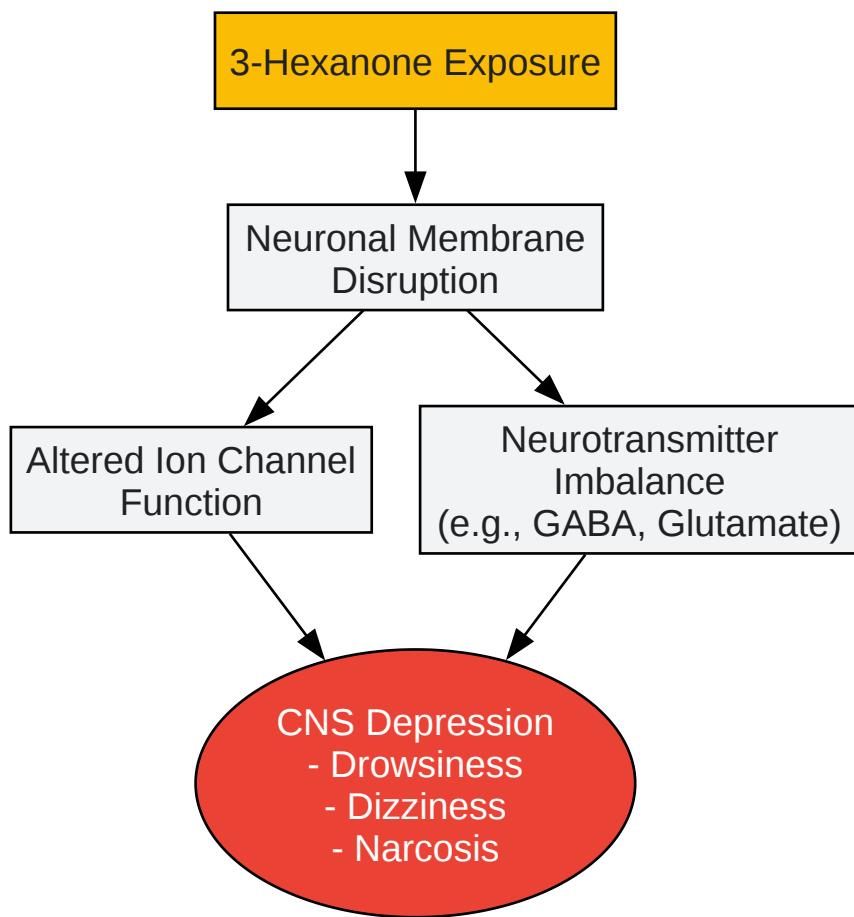


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Caption: A flowchart of the experimental workflow for the OECD 471 Ames test.

Potential Signaling Pathway: Solvent-Induced Neurotoxicity

While specific neurotoxicity studies on **3-Hexanone** are limited, ketones as a class can induce central nervous system depression. A potential mechanism involves the disruption of neuronal membranes and interference with neurotransmitter systems.



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Caption: A potential signaling pathway for solvent-induced central nervous system depression.

Conclusion

The read-across assessment, utilizing data from the analogue 2-Heptanone, indicates that **3-Hexanone** is of low acute toxicity and is not expected to be genotoxic. The established NOAEL for repeated oral exposure to 2-Heptanone provides a conservative basis for the risk assessment of **3-Hexanone**. This comparative guide demonstrates the utility of the read-across methodology for efficiently evaluating the toxicological profile of data-poor substances in a scientifically sound manner. Further testing on **3-Hexanone** would be required to definitively confirm these findings.

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